molecular formula C19H25N5O2 B11309077 N-(4-((6-methyl-2-morpholinopyrimidin-4-yl)amino)phenyl)butyramide

N-(4-((6-methyl-2-morpholinopyrimidin-4-yl)amino)phenyl)butyramide

Cat. No.: B11309077
M. Wt: 355.4 g/mol
InChI Key: XPMAKOSTCZAOIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-{[6-METHYL-2-(MORPHOLIN-4-YL)PYRIMIDIN-4-YL]AMINO}PHENYL)BUTANAMIDE is a complex organic compound that features a morpholine ring, a pyrimidine ring, and a butanamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[6-METHYL-2-(MORPHOLIN-4-YL)PYRIMIDIN-4-YL]AMINO}PHENYL)BUTANAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Pyrimidine Ring: This can be achieved through the condensation of appropriate aldehydes and amines under acidic or basic conditions.

    Introduction of the Morpholine Group: This step involves the nucleophilic substitution reaction where the morpholine ring is introduced to the pyrimidine core.

    Coupling with the Phenyl Group: This step involves the use of palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.

    Formation of the Butanamide Group: This final step involves the acylation reaction where the butanamide group is introduced to the phenyl ring.

Industrial Production Methods

In an industrial setting, the production of N-(4-{[6-METHYL-2-(MORPHOLIN-4-YL)PYRIMIDIN-4-YL]AMINO}PHENYL)BUTANAMIDE would involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(4-{[6-METHYL-2-(MORPHOLIN-4-YL)PYRIMIDIN-4-YL]AMINO}PHENYL)BUTANAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine and pyrimidine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with Palladium on carbon (Pd/C)

    Substitution: Sodium hydride (NaH), Potassium tert-butoxide (KOtBu)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

N-(4-{[6-METHYL-2-(MORPHOLIN-4-YL)PYRIMIDIN-4-YL]AMINO}PHENYL)BUTANAMIDE has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.

    Pharmacology: It is used in the development of new drugs and the study of drug-receptor interactions.

    Materials Science: The compound is explored for its potential use in the development of advanced materials such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of N-(4-{[6-METHYL-2-(MORPHOLIN-4-YL)PYRIMIDIN-4-YL]AMINO}PHENYL)BUTANAMIDE involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting key enzymes or receptors involved in disease processes. For example, it may inhibit kinases involved in cell signaling pathways, leading to the suppression of cancer cell growth.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-{[6-METHYL-2-(MORPHOLIN-4-YL)PYRIMIDIN-4-YL]AMINO}PHENYL)ACETAMIDE
  • N-(4-{[6-METHYL-2-(MORPHOLIN-4-YL)PYRIMIDIN-4-YL]AMINO}PHENYL)PROPIONAMIDE

Uniqueness

N-(4-{[6-METHYL-2-(MORPHOLIN-4-YL)PYRIMIDIN-4-YL]AMINO}PHENYL)BUTANAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its longer butanamide chain may result in different pharmacokinetic and pharmacodynamic profiles compared to its shorter-chain analogs.

Properties

Molecular Formula

C19H25N5O2

Molecular Weight

355.4 g/mol

IUPAC Name

N-[4-[(6-methyl-2-morpholin-4-ylpyrimidin-4-yl)amino]phenyl]butanamide

InChI

InChI=1S/C19H25N5O2/c1-3-4-18(25)22-16-7-5-15(6-8-16)21-17-13-14(2)20-19(23-17)24-9-11-26-12-10-24/h5-8,13H,3-4,9-12H2,1-2H3,(H,22,25)(H,20,21,23)

InChI Key

XPMAKOSTCZAOIP-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)NC1=CC=C(C=C1)NC2=NC(=NC(=C2)C)N3CCOCC3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.